1-[2-Amino-5-(propan-2-yl)phenyl]propan-1-one
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Overview
Description
1-[2-Amino-5-(propan-2-yl)phenyl]propan-1-one is an organic compound with the molecular formula C11H15NO. It is a derivative of phenylacetone and is characterized by the presence of an amino group and an isopropyl group attached to the phenyl ring.
Preparation Methods
The synthesis of 1-[2-Amino-5-(propan-2-yl)phenyl]propan-1-one can be achieved through several routes. One common method involves the Friedel-Crafts alkylation of chloroacetone with benzene in the presence of an aluminum chloride catalyst . Another approach is the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . These methods provide efficient ways to produce the compound on both laboratory and industrial scales.
Chemical Reactions Analysis
1-[2-Amino-5-(propan-2-yl)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-Amino-5-(propan-2-yl)phenyl]propan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1-[2-Amino-5-(propan-2-yl)phenyl]propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group allows the compound to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This can lead to various biological effects, including enzyme inhibition and receptor activation .
Comparison with Similar Compounds
1-[2-Amino-5-(propan-2-yl)phenyl]propan-1-one can be compared with similar compounds like phenylacetone and its derivatives. While phenylacetone is primarily used in the synthesis of amphetamines, this compound has a broader range of applications due to the presence of the amino group, which enhances its reactivity and potential for forming diverse derivatives .
Similar compounds include:
Phenylacetone: Used in the synthesis of amphetamines.
1-Phenyl-2-propanone: Another derivative with similar applications.
(1R,2S)-2-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol: Used as an intermediate in the synthesis of pharmaceuticals.
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-(2-amino-5-propan-2-ylphenyl)propan-1-one |
InChI |
InChI=1S/C12H17NO/c1-4-12(14)10-7-9(8(2)3)5-6-11(10)13/h5-8H,4,13H2,1-3H3 |
InChI Key |
GRFODCFOHRLCHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)C(C)C)N |
Origin of Product |
United States |
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